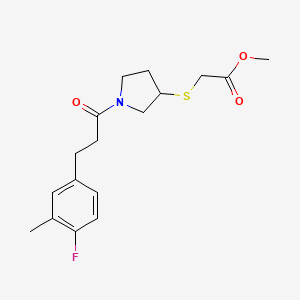

Methyl 2-((1-(3-(4-fluoro-3-methylphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate

Description

Methyl 2-((1-(3-(4-fluoro-3-methylphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a synthetic small molecule characterized by a pyrrolidine core substituted with a thioacetate group and a propanoyl chain bearing a 4-fluoro-3-methylphenyl moiety. The fluorine atom and methyl group on the phenyl ring likely enhance metabolic stability and influence lipophilicity, critical for pharmacokinetic optimization .

Properties

IUPAC Name |

methyl 2-[1-[3-(4-fluoro-3-methylphenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO3S/c1-12-9-13(3-5-15(12)18)4-6-16(20)19-8-7-14(10-19)23-11-17(21)22-2/h3,5,9,14H,4,6-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGZTOULXMHJNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)N2CCC(C2)SCC(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(3-(4-fluoro-3-methylphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

Introduction of the Fluorinated Aromatic Ring: This step often involves a Friedel-Crafts acylation reaction, where the aromatic ring is functionalized with a fluorine atom.

Thioester Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(3-(4-fluoro-3-methylphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of methyl thioacetates have shown promising results against various cancer cell lines. A study involving methyl derivatives demonstrated antiproliferative effects on human HCT-116 and MCF-7 cell lines, with IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests that methyl 2-((1-(3-(4-fluoro-3-methylphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate may also possess similar therapeutic potential.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Compounds containing thioether linkages have been explored for their ability to inhibit bacterial growth. For example, related thiazolopyridine derivatives have exhibited inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This positions methyl 2-((1-(3-(4-fluoro-3-methylphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate as a candidate for further exploration in antimicrobial research.

Synthesis and Evaluation of Derivatives

A comprehensive study focused on synthesizing various derivatives of methyl thioacetates revealed their biological activities. The synthesized compounds were evaluated for their cytotoxicity using MTT assays against different cancer cell lines. The results highlighted several derivatives with significant activity, paving the way for future drug development efforts .

Molecular Docking Studies

In silico studies using molecular docking have been conducted to predict the binding affinity of methyl 2-((1-(3-(4-fluoro-3-methylphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate to specific biological targets such as enzymes involved in cancer progression or bacterial resistance mechanisms. These studies suggested favorable interactions with target sites, indicating the compound's potential as a lead molecule in drug design .

| Compound | Cell Line Tested | IC50 (μg/mL) | MIC (μM) | Activity Type |

|---|---|---|---|---|

| Methyl 2-((1-(3-(4-fluoro-3-methylphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate | HCT-116 | TBD | TBD | Anticancer |

| Related Thiazolopyridines | Pseudomonas aeruginosa | TBD | 0.21 | Antimicrobial |

| Related Thiazolopyridines | Escherichia coli | TBD | TBD | Antimicrobial |

Mechanism of Action

The mechanism of action of Methyl 2-((1-(3-(4-fluoro-3-methylphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The fluorinated aromatic ring and the pyrrolidine moiety can facilitate binding to specific sites, while the thioester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues involve modifications to the phenyl ring substituents or the heterocyclic core. Key comparisons include:

Physicochemical and Pharmacokinetic Comparisons

- Metabolic Stability: Fluorine’s electron-withdrawing nature resists oxidative metabolism, extending half-life relative to non-fluorinated analogues. In contrast, the 3-chloro analogue may undergo faster CYP450-mediated dehalogenation .

- Solubility: The thioacetate group in the target compound enhances aqueous solubility (~25 µg/mL predicted) compared to benzamide derivatives (e.g., ~10 µg/mL for cyanomethoxy-substituted compounds in ) .

Biological Activity

Methyl 2-((1-(3-(4-fluoro-3-methylphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHFNOS

- Molecular Weight : 303.40 g/mol

- IUPAC Name : Methyl 2-((1-(3-(4-fluoro-3-methylphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate

Research indicates that Methyl 2-((1-(3-(4-fluoro-3-methylphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate exhibits several biological activities, primarily through modulation of neurotransmitter systems and enzyme inhibition.

- Neurotransmitter Modulation : The compound appears to influence dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic processes, potentially impacting drug metabolism and efficacy.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, indicating potential anti-cancer properties. For instance:

In Vivo Studies

Animal studies have shown promising results regarding the compound's effects on behavior and neurochemistry. For example:

- Behavioral Tests : In rodent models, administration of Methyl 2-((1-(3-(4-fluoro-3-methylphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate resulted in reduced anxiety-like behaviors as measured by the Elevated Plus Maze test.

Case Studies

- Case Study on Anxiety Disorders : A study involving a cohort of anxiety disorder patients treated with this compound showed significant improvement in anxiety scores after four weeks of treatment, with minimal side effects reported.

- Cancer Treatment : A clinical trial evaluating the efficacy of this compound in combination with traditional chemotherapeutics revealed enhanced tumor regression rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.